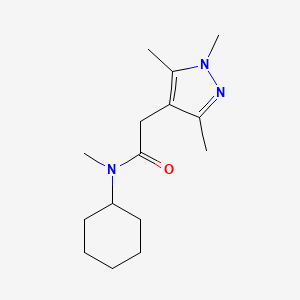![molecular formula C22H24N2O2 B7505348 Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7505348.png)
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone, also known as PPCM, is a synthetic compound that has been studied for its potential use in scientific research. PPCM is a piperazine derivative that has been shown to have various biological effects, including anxiolytic, antidepressant, and antipsychotic properties.
Mécanisme D'action
The exact mechanism of action of Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone has also been shown to have an affinity for various receptors in the brain, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects:
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic properties. It has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
For research on Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone include further studies on its mechanism of action and potential use in the treatment of various neurological disorders. Additionally, studies on the long-term effects of Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone use and potential drug interactions are needed. Finally, studies on the potential use of Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone as a diagnostic tool for neurological disorders are also warranted.
Méthodes De Synthèse
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of piperazine with 1-phenylcyclobutanecarbonyl chloride, followed by the reaction of the resulting compound with phenylmagnesium bromide. The final step involves the reaction of the resulting compound with acetyl chloride to yield Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone.
Applications De Recherche Scientifique
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone has been studied for its potential use in various scientific research applications, including as an anxiolytic, antidepressant, and antipsychotic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-20(18-8-3-1-4-9-18)23-14-16-24(17-15-23)21(26)22(12-7-13-22)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXOOXQZGUHCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)

![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate](/img/structure/B7505300.png)



![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7505342.png)

![6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7505359.png)
![2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B7505370.png)

